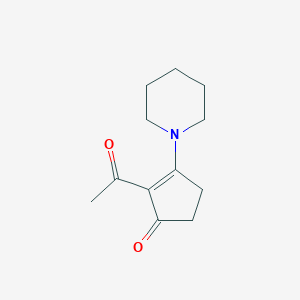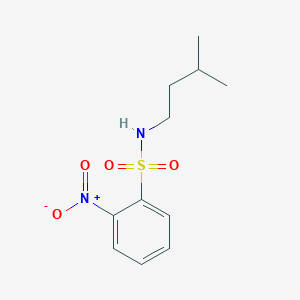
2-acetyl-3-(1-piperidinyl)-2-cyclopenten-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-acetyl-3-(1-piperidinyl)-2-cyclopenten-1-one, also known as CPP-ACP, is a synthetic compound that has been extensively studied for its potential use in the field of dentistry. This compound has been shown to have a number of beneficial effects on tooth enamel, including remineralization and the prevention of tooth decay. In
Mécanisme D'action
2-acetyl-3-(1-piperidinyl)-2-cyclopenten-1-one works by binding to tooth enamel and forming a protective layer over the surface of the tooth. This layer helps to prevent the loss of minerals from the tooth enamel, which can lead to tooth decay. This compound also helps to promote the remineralization of tooth enamel by providing a source of calcium and phosphate ions.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on tooth enamel. Research has shown that this compound can increase the mineral content of tooth enamel, improve the hardness of tooth enamel, and reduce the permeability of tooth enamel. This compound has also been shown to have antibacterial properties, which can help to prevent the growth of harmful bacteria in the mouth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-acetyl-3-(1-piperidinyl)-2-cyclopenten-1-one in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. This compound is also relatively stable and can be stored for extended periods of time without significant degradation. One of the limitations of using this compound in lab experiments is that it is a synthetic compound that may not accurately reflect the properties of natural enamel.
Orientations Futures
There are a number of potential future directions for research on 2-acetyl-3-(1-piperidinyl)-2-cyclopenten-1-one. One area of research could be to explore the use of this compound in combination with other compounds to enhance its remineralization and antibacterial properties. Another area of research could be to investigate the use of this compound in the prevention and treatment of dental caries in children. Finally, research could be conducted to explore the potential use of this compound in other areas of medicine, such as bone regeneration and wound healing.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown great promise in the field of dentistry. Research has shown that this compound has the ability to remineralize tooth enamel, prevent tooth decay, and reduce tooth sensitivity. This compound has also been shown to have antibacterial properties, which can help to prevent the growth of harmful bacteria in the mouth. While there are limitations to using this compound in lab experiments, there are also a number of potential future directions for research on this compound.
Méthodes De Synthèse
2-acetyl-3-(1-piperidinyl)-2-cyclopenten-1-one is synthesized by reacting 2-acetylcyclopentanone with piperidine in the presence of acetic anhydride. The resulting compound is a white crystalline powder that is soluble in water and ethanol.
Applications De Recherche Scientifique
2-acetyl-3-(1-piperidinyl)-2-cyclopenten-1-one has been extensively studied for its potential use in the field of dentistry. Research has shown that this compound has the ability to remineralize tooth enamel, prevent tooth decay, and reduce tooth sensitivity. This compound has also been shown to have antibacterial properties, which can help to prevent the growth of harmful bacteria in the mouth.
Propriétés
IUPAC Name |
2-acetyl-3-piperidin-1-ylcyclopent-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9(14)12-10(5-6-11(12)15)13-7-3-2-4-8-13/h2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFUBNPKEUIPTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(CCC1=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5864457.png)

![N-(4-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5864480.png)


![4-fluorobenzaldehyde [5-(4-nitrophenyl)-2-pyrimidinyl]hydrazone](/img/structure/B5864494.png)


![N-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B5864515.png)

![2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5864544.png)
![4-isopropoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5864553.png)
![{5-bromo-2-[(4-chlorobenzyl)oxy]phenyl}methanol](/img/structure/B5864568.png)
![1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5864579.png)